molecular formula C16H13F3N4O2S B2507127 (E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide CAS No. 2035004-85-2

(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide

Cat. No.: B2507127
CAS No.: 2035004-85-2
M. Wt: 382.36
InChI Key: SKYUYZDPOVUOMV-VQHVLOKHSA-N
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Description

“(E)-2-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)ethenesulfonamide” is a compound that features a [1,2,4]triazolo[4,3-a]pyridine ring . This type of compound has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The compound was identified through a structure-based virtual screen and has shown sub-micromolar potency, high metabolic stability, and selectivity over TDO and CYP enzymes .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring, which is considered an atypical heme-binding scaffold . The compound also contains a trifluoromethyl group, which is a common feature in many bioactive molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative Synthesis Approaches : Research has focused on developing novel strategies for synthesizing triazolo[1,5-a]pyridines and related structures due to their biological significance. For example, a method for the metal-free synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates an efficient pathway to construct these skeletons, featuring short reaction times and high yields (Zheng et al., 2014).

Biological and Pharmacological Activities

  • Antitumor Activities : Certain triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, showcasing the potential of these compounds in antitumor therapy (Hafez & El-Gazzar, 2009).
  • Herbicidal Activity : Compounds within this chemical family have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential utility in agricultural sciences (Moran, 2003).

Mechanism of Action and Inhibition

  • Unique Mechanisms of Tubulin Inhibition : A series of triazolopyrimidines have been identified as anticancer agents with a novel mechanism of tubulin inhibition. Unlike traditional compounds that promote tubulin polymerization, these derivatives do not compete with paclitaxel but inhibit the binding of vincas to tubulin, presenting a distinct avenue for cancer treatment research (Zhang et al., 2007).

Chemical Transformations and Applications

  • Development of Antimicrobial Agents : Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, including triazolo and pyrimidine structures, has led to the identification of compounds with significant antibacterial and antifungal activities, highlighting the versatility of these chemical frameworks in developing new antimicrobial strategies (Hassan, 2013).

Mechanism of Action

This compound acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a crucial enzyme in the immune response . By inhibiting IDO1, the compound can boost the immune response and work in synergy with other immunotherapeutic agents .

Future Directions

The compound and its derivatives have potential applications in cancer immunotherapy . Given its promising properties, it is expected that many novel applications of this compound will be discovered in the future .

Properties

IUPAC Name

(E)-2-phenyl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2S/c17-16(18,19)13-6-8-23-14(10-13)21-22-15(23)11-20-26(24,25)9-7-12-4-2-1-3-5-12/h1-10,20H,11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYUYZDPOVUOMV-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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